[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Descripción
Propiedades
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-8-9(4-7(6)2)13-11(12-8)16-5-10(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJORIIWBSOFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290931 | |
| Record name | [(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-54-1 | |
| Record name | NSC71878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities. They can interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target’s active site.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed throughout the body due to their lipophilic nature.
Actividad Biológica
[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
- Purity : Typically ≥ 95%
Its structure features a benzimidazole ring substituted with methyl groups and a sulfanyl group, which contributes to its biological activity.
Interaction with Biological Targets
This compound interacts with various biological macromolecules, including enzymes and receptors. The imidazole moiety allows for hydrogen bonding with key amino acids in the active sites of these targets, influencing several biochemical pathways related to inflammation, cancer, and microbial infections .
Biological Pathways Affected
The compound is known to modulate pathways involved in:
- Anti-inflammatory responses
- Antitumor activity
- Antimicrobial effects
These effects are attributed to its ability to mimic purine structures, enhancing its binding affinity to biological targets .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.0 |
| HeLa (Cervical cancer) | 10.5 |
| A549 (Lung cancer) | 12.3 |
These results suggest that the compound may act similarly to established chemotherapeutics by interfering with DNA replication and protein synthesis .
Antimicrobial Activity
The compound has also demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Its minimum inhibitory concentration (MIC) values are comparable to conventional antibiotics:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on breast cancer cells (MCF-7). The treatment resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .
Case Study 2: Antimicrobial Screening
In another study, the compound was screened against various pathogens. It showed higher efficacy than standard antibiotics in inhibiting the growth of Staphylococcus aureus and exhibited promising antifungal activity against Candida species .
Aplicaciones Científicas De Investigación
Enzyme Inhibition
One of the notable applications of [(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid is its inhibitory effects on matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play crucial roles in physiological processes such as tissue remodeling and wound healing, as well as pathological conditions like cancer and arthritis. Inhibiting MMPs has potential therapeutic implications for treating diseases characterized by excessive matrix degradation.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against specific bacterial strains. Although further studies are required to elucidate the mechanisms of action, this property suggests potential applications in developing new antibacterial agents.
Case Study 1: MMP Inhibition
In a study examining the effects of this compound on MMP activity, researchers found that the compound significantly reduced MMP expression in vitro. This reduction was associated with decreased cell migration and invasion in cancer cell lines, indicating its potential as an anti-metastatic agent.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of this compound against Gram-positive bacteria. The results demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting its potential utility in treating infections caused by resistant bacterial strains.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid and its analogs:
Key Observations:
Substituent Effects: Methyl vs. Methoxy Group: The 5-methoxy derivative exhibits higher solubility in polar solvents due to the electron-donating methoxy group, unlike the hydrophobic methyl groups in the target compound.
Functional Group Modifications :
- The acetamide group in the difluoro analog increases molecular weight and lipophilicity, which could improve membrane permeability in drug candidates.
- The phenylketone moiety in (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid alters reactivity, enabling participation in complex organic reactions.
Non-Benzimidazole Analogs: The imidazole-based analog [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid lacks the fused benzene ring, reducing aromatic stacking interactions but enabling applications in sensor technology.
Métodos De Preparación
Phillips-Ladenburg Condensation with Carboxylic Acid Derivatives
The Phillips-Ladenburg reaction, a classical method for benzimidazole synthesis, involves condensing o-phenylenediamine derivatives with carboxylic acids under acidic conditions. For [(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid, this approach requires 4,5-dimethyl-1,2-diaminobenzene and mercaptoacetic acid (HSCH₂COOH) as precursors.
Reaction Conditions :
-
Catalyst : Polyphosphoric acid (PPA) or concentrated hydrochloric acid
-
Solvent : Xylene or toluene under reflux
-
Temperature : 120–140°C
-
Duration : 6–12 hours
The reaction proceeds via cyclodehydration, where the carboxylic acid’s carbonyl group reacts with the diamine’s amino groups, forming the benzimidazole ring. The sulfanylacetic acid moiety is introduced directly through mercaptoacetic acid, though yields are moderate (40–55%) due to competing side reactions .
Table 1: Phillips-Ladenburg Method Optimization
Limitations include the instability of mercaptoacetic acid under strong acidic conditions, leading to disulfide formation. Recent studies suggest using nitrogen atmospheres to minimize oxidation .
Catalytic Redox Condensation Approaches
Redox condensation methods, such as the Fe/S catalytic system, offer an alternative pathway. This method involves reacting 5,6-dimethyl-2-nitroaniline with thioglycolic acid (HSCH₂COOH) in the presence of iron and sulfur catalysts.
Mechanism :
-
Reduction : Fe/S catalysts reduce the nitro group (-NO₂) to an amine (-NH₂).
-
Cyclization : The amine reacts with thioglycolic acid’s thiol and carboxyl groups, forming the benzimidazole ring.
Advantages :
-
Eliminates the need for harsh acids.
-
Produces water and CO₂ as by-products, enhancing environmental compatibility .
Table 2: Fe/S Catalytic System Performance
| Substrate | Catalyst Loading (%) | Yield (%) | Reference |
|---|---|---|---|
| 5,6-Dimethyl-2-nitroaniline | 10 | 68 | |
| Thioglycolic acid | 15 | 72 |
This method achieves higher yields (65–72%) compared to Phillips-Ladenburg but requires precise control over catalyst stoichiometry to prevent over-reduction .
Solid-Phase and Green Synthesis Techniques
Solid-phase synthesis using immobilized catalysts or green solvents has gained traction. ZnO nanoparticles (NPs) and ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) improve reaction efficiency and sustainability.
Procedure :
-
Benzimidazole Formation : 4,5-dimethyl-o-phenylenediamine reacts with thioglycolic acid in the presence of ZnO NPs (5–10 mol%).
-
Cyclization : Conducted at 70–90°C for 3–5 hours in ethanol or water.
Table 3: Green Synthesis Parameters
ZnO NPs enhance reaction rates by providing a high-surface-area platform for proton transfer, achieving yields up to 89% .
Post-Synthetic Modification Strategies
Post-synthetic modification involves synthesizing 2-chloro-5,6-dimethylbenzimidazole followed by nucleophilic substitution with mercaptoacetic acid.
Steps :
-
Chlorination : Treat 5,6-dimethylbenzimidazole with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position.
-
Substitution : React 2-chloro-5,6-dimethylbenzimidazole with mercaptoacetic acid in the presence of a base (e.g., K₂CO₃).
Table 4: Substitution Reaction Optimization
This method allows precise control over substitution but requires multi-step purification .
Industrial-Scale Production Considerations
Scaling up this compound synthesis necessitates addressing cost, safety, and reproducibility.
Key Factors :
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes .
-
Catalyst Recycling : Fe/S catalysts can be reused up to 5 times with minimal activity loss .
-
Waste Management : Neutralize acidic by-products with CaCO₃ to minimize environmental impact .
Table 5: Industrial Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 65 | 78 |
| Time (h) | 12 | 7 |
| Catalyst Cost ($/kg) | 120 | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
